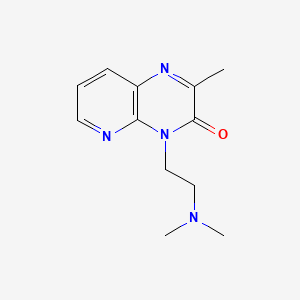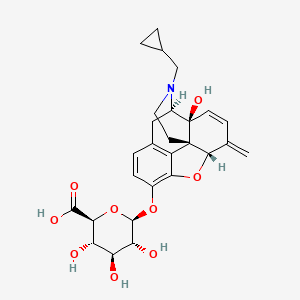
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is a heterocyclic compound that features a pyrido-pyrazine core structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- typically involves the formation of the pyrido-pyrazine core followed by the introduction of the dimethylaminoethyl and methyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a suitable pyridine derivative and a hydrazine derivative, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development .
Medicine
In medicine, Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is investigated for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering possibilities for the treatment of various diseases .
Industry
In industrial applications, this compound can be used in the development of new materials, such as fluorescent dyes or polymers. Its unique chemical properties make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrido-pyrazine derivatives and related heterocyclic compounds. Examples include:
- Pyrido(2,3-b)pyrazine
- Pyrazolo(3,4-b)pyridine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
Uniqueness
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86004-86-6 |
|---|---|
Molekularformel |
C12H16N4O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethyl]-2-methylpyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C12H16N4O/c1-9-12(17)16(8-7-15(2)3)11-10(14-9)5-4-6-13-11/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
RFQYNHNYBUKQBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N=CC=C2)N(C1=O)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)











